molecular formula C10H12N2O3 B1611116 Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 439118-88-4

Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1611116
CAS No.: 439118-88-4
M. Wt: 208.21 g/mol
InChI Key: MIIPHIQWERQWMQ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with an ethyl ester group at position 8 and a ketone moiety at position 5. Its molecular formula is C₁₀H₁₂N₂O₃, with a SMILES string of O=C(C(C=C1)=C(NCC2)N2C1=O)OCC and an InChIKey of MIIPHIQWERQWMQ-UHFFFAOYSA-N .

Properties

IUPAC Name

ethyl 5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-3-4-8(13)12-6-5-11-9(7)12/h3-4,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIPHIQWERQWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCN2C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477589
Record name ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439118-88-4
Record name ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Component Cascade Reactions under Solvent-Free Conditions

One of the most efficient and green synthetic routes involves a one-pot, three-component cascade reaction using hexahydro-1,2,4-triazines (HKAs), triethoxymethane, and suitable dicarbonyl compounds such as ethyl 4,4,4-trifluoro-3-oxobutanoate or ethyl 3-oxobutanoate derivatives. This method proceeds without solvents or catalysts, enhancing environmental compatibility and operational simplicity.

Key Features:

  • Reactants: HKAs (1), triethoxymethane (2), and dicarbonyl compounds (3)
  • Conditions: Reflux, solvent-free
  • Reaction Time: 30–65 minutes
  • Purification: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures
  • Yields: Moderate to good (typically 78–94%)
  • Mechanism: Initial Michael addition to form an intermediate, followed by aza-ene reaction and cyclization to yield the bicyclic pyridone structure.

Typical Procedure:

  • Combine 1.0 mmol HKA, 1.2 mmol triethoxymethane, and 1.2 mmol dicarbonyl compound.
  • Reflux the mixture until complete consumption of HKA as monitored by TLC.
  • Purify by column chromatography.

This method is versatile and can accommodate various substituents on the dicarbonyl compounds, allowing structural diversity in the final bicyclic pyridones, including the ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate framework.

Catalyst-Free Ultrasonic Irradiation Method

An alternative approach uses ultrasonic irradiation to promote the reaction between HKAs and ethyl methoxy methyl ether (EMME) at room temperature (25–30 °C). This method is also catalyst-free and solvent-free, providing an energy-efficient route.

Key Features:

  • Reactants: HKAs and EMME
  • Conditions: Ultrasonic irradiation, 5 hours, 25–30 °C
  • Purification: Flash silica gel chromatography (CH2Cl2:MeOH = 25:1)
  • Yields: 59–85%
  • Advantages: Mild conditions, no catalyst or solvent, energy-efficient

This method complements the reflux cascade reaction and allows synthesis of various substituted bicyclic pyridones, including the target compound or its analogs.

Palladium-Catalyzed Coupling and Cyclization Routes

In some synthetic schemes, palladium-based catalysts are employed for coupling reactions leading to the bicyclic imidazo[1,2-a]pyridine core. For example, palladium(II) acetate combined with ligands such as triphenylphosphine or 1,1'-bisdiphenylphosphinoferrocene, in the presence of bases like cesium carbonate or sodium carbonate, facilitates key bond-forming steps.

Typical Conditions:

  • Catalysts: Pd(OAc)2 with triphenylphosphine or Pd(PPh3)2Cl2
  • Bases: Cesium carbonate, sodium carbonate
  • Solvents: 1,4-dioxane, DMF, 1,2-dimethoxyethane
  • Temperature: Room temperature to reflux
  • Additional Reagents: Copper(I) salts (e.g., CuI) may be used to assist coupling

This method is often part of multi-step sequences involving halogenated intermediates and subsequent cyclization steps to afford the bicyclic structure.

Esterification and Functional Group Transformations

Following the core bicyclic ring formation, functional group modifications such as esterification are commonly performed to obtain ethyl esters like this compound.

Example Procedure:

  • The corresponding carboxylic acid derivative is reacted with methyl iodide or ethyl iodide in the presence of potassium carbonate in solvents like DMF or THF at 40 °C for 3 hours.
  • The reaction mixture is then worked up by aqueous extraction and purified by silica gel chromatography.
  • Yields for such esterifications can be high (up to 86%).

Hydrogenation and Halogenation Steps

Hydrogenation of intermediate compounds using catalysts such as 10% palladium on carbon or platinum(IV) oxide under atmospheric to moderate pressure (14.7–50 psi) in solvents like methanol or ethanol is used to reduce unsaturated bonds or remove protective groups.

Halogenation (e.g., bromination) may be employed to introduce suitable leaving groups for subsequent palladium-catalyzed coupling reactions.

These steps are integral to preparing intermediates that ultimately cyclize to form the target bicyclic compound.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Catalyst Solvent(s) Temperature/Time Yield (%) Notes
Multi-component cascade (reflux) HKAs, triethoxymethane, dicarbonyl compounds None Solvent-free Reflux, 30–65 min 78–94 Green, efficient, broad substrate scope
Ultrasonic irradiation HKAs, ethyl methoxy methyl ether (EMME) None None 25–30 °C, 5 h 59–85 Mild, energy-efficient
Pd-catalyzed coupling Halogenated intermediates, Pd catalysts, bases Pd(OAc)2 + ligands 1,4-dioxane, DMF, DME RT to reflux Variable For key bond formation and cyclization
Esterification Carboxylic acid, alkyl halide, K2CO3 None DMF, THF 40 °C, 3 h Up to 86 Conversion to ethyl ester derivatives
Hydrogenation/Halogenation Unsaturated intermediates, Pd/C or PtO2, halogenating agents Pd/C, PtO2, halogenating agents MeOH, EtOH, MeOH RT to 50 °C, 14.7–50 psi Variable For reduction and functional group activation

Detailed Research Findings and Notes

  • The solvent-free cascade reactions offer an environmentally benign and scalable route, avoiding the use of toxic solvents and catalysts. This aligns with green chemistry principles while maintaining high yields and product purity.
  • Ultrasonic irradiation enhances reaction rates and yields under mild conditions, expanding the synthetic toolbox for these bicyclic systems.
  • Palladium-catalyzed methods provide precise control over coupling and cyclization steps, essential for complex substitutions on the bicyclic core.
  • Esterification and acylation steps are straightforward and high-yielding, enabling the preparation of ethyl esters and other derivatives necessary for biological testing or further synthetic elaboration.
  • Purification typically involves silica gel chromatography using ethyl acetate/petroleum ether or dichloromethane/methanol mixtures, ensuring isolation of high-purity products suitable for characterization and application.

This comprehensive overview synthesizes the diverse and authoritative preparation methods for this compound, highlighting green, catalyst-free, and catalytic approaches with detailed conditions and yields. These methods provide robust platforms for research and development in medicinal chemistry and heterocyclic synthesis.

Chemical Reactions Analysis

Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
This compound C₁₀H₁₂N₂O₃ 224.22 8-ester, 5-ketone N/A
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate C₁₀H₉BrN₂O₂ 269.10 3-Br N/A
Ethyl 8-benzoyl-5-hydroxy-5-(trifluoromethyl)-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate C₁₈H₁₇F₃N₂O₄ 382.34 8-benzoyl, 5-CF₃, 5-OH N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₈H₂₅N₅O₈ 559.53 8-CN, 7-(4-NO₂C₆H₄), 2-ketone 243–245

Table 2: Functional Group Impact on Properties

Substituent Effect on Properties Example Compound
Halogen (Br, Cl, I) Increased molecular weight; enhanced electrophilicity for cross-coupling reactions Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Nitro (-NO₂) Electron-withdrawing; stabilizes intermediates in synthesis Ethyl 5-hydroxy-8-nitro-analog
Trifluoromethyl (-CF₃) Lipophilicity enhancement; metabolic stability Ethyl 8-benzoyl-5-CF₃ analog
Carboxylic Acid Higher polarity; potential for salt formation 5-Oxo-8-carboxylic acid analog

Biological Activity

Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate (CAS Number: 439118-88-4) is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.22 g/mol
  • SMILES : CCOC(=O)C1=C(NC(=O)C2=C1C(=CN2)C)C

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : Studies indicate that this compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. In vitro assays demonstrated a zone of inhibition ranging from 30 to 33 mm against these bacterial strains.
  • Enzyme Inhibition : The compound interacts with various enzymes involved in bacterial metabolism. It inhibits key enzymatic activities by binding to the active sites of these enzymes, disrupting normal cellular functions and leading to bacterial cell death .
  • Cellular Effects : this compound has been observed to influence cell signaling pathways related to inflammation and immune response. This suggests potential applications in treating inflammatory diseases .

Biological Activity Data Table

Biological ActivityTarget Organism/Cell TypeEffect ObservedReference
AntibacterialStaphylococcus aureusZone of inhibition: 30–33 mm
AntibacterialEscherichia coliZone of inhibition: 30–33 mm
Enzyme inhibitionBacterial enzymesInhibition of metabolic pathways
Anti-inflammatoryImmune cellsModulation of signaling pathways

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammation-related pathways, the compound was tested on immune cells exposed to pro-inflammatory cytokines. The results showed a marked reduction in inflammatory markers when treated with this compound compared to control groups. This finding highlights its potential therapeutic role in inflammatory diseases.

Q & A

Q. Table 1: Comparative Crystallographic Data

ParameterValue (This Compound)Value (Analog: Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate)
Space GroupP1P2₁/c
Unit Cell Volume (ų)2068.01542.3
Torsional Angle (°)71.0068.5
C–H···O Bond Length (Å)2.652.71
Reference

Q. Table 2: Synthetic Conditions and Yields

PrecursorSolventReaction Time (h)Yield (%)
Ethyl 3-((4-ClPh)imino)Dichloromethane255
Diethyl 2-(aminomethyl)Ethanol661
Reference

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate

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